molecular formula C15H19NO3 B4442637 5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

Cat. No.: B4442637
M. Wt: 261.32 g/mol
InChI Key: WFHMFLADMQQOSU-UHFFFAOYSA-N
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Description

5-Oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is a synthetic organic compound that features a benzazepine ring fused with a pentanoic acid moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzazepine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the ketone group to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the pentanoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oxidized benzazepine derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzazepine-pentanoic acid derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in organic synthesis.

Biology and Medicine:

  • Investigated for its potential pharmacological activities, including anti-inflammatory and analgesic properties.
  • Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry:

  • May be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The exact mechanism of action of 5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The benzazepine ring structure is known to interact with various molecular targets, potentially affecting signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

    1-Benzazepine: Shares the benzazepine core but lacks the pentanoic acid moiety.

    2-Benzazepine: Another isomeric form with different attachment points for the benzene ring.

    3-Benzazepine: Similar structure but with variations in the ring fusion.

Uniqueness: 5-Oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is unique due to the presence of both the benzazepine ring and the pentanoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other benzazepine derivatives.

Properties

IUPAC Name

5-oxo-5-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14(9-5-10-15(18)19)16-11-4-3-7-12-6-1-2-8-13(12)16/h1-2,6,8H,3-5,7,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHMFLADMQQOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid
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5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid
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5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid
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5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid
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5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid
Reactant of Route 6
5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

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